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molecular formula C6H6N2O B1631597 2-(1-Methoxyethylidene)malononitrile

2-(1-Methoxyethylidene)malononitrile

Cat. No. B1631597
M. Wt: 122.12 g/mol
InChI Key: LBTQCPWBQJYQLI-UHFFFAOYSA-N
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Patent
US08383635B2

Procedure details

To a 100 mL flask equipped with air stirrer and thermometer and distillation condensor were added malononitrile (9.1 g, 0.138 mol, triethyl orthoacetate (26.8 g, 0.165 mol) and glacial acidic acid (0.4 mL) sequentially, and the mixture was stirred and gently heated (90° C.) until the ethanol formed in the reaction began to distill off. When all the ethanol had distilled off, the reaction temperature was raised slowly from 90° C. to 140° C. for 30 min to ensure completion of the reaction. The reaction mixture was allowed to cool to 45° C. to solidify. The resulting solid mass was broken up under hexane (20 mL) and hexane was decanted off. The solid was washed with ethanol (50 mL) to afford a colorless crystal. The ethanol solution was concentrated and allowed to cool to room temperature. Then the crystal was filtered, washed with ethanol dried under vacuum (12.3 g, 65.9% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[C:6](OCC)(OCC)([O:8][CH2:9]C)[CH3:7]>C(O)C>[CH3:9][O:8][C:6](=[C:2]([C:1]#[N:5])[C:3]#[N:4])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
26.8 g
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Name
acid
Quantity
0.4 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL flask equipped with air stirrer
DISTILLATION
Type
DISTILLATION
Details
thermometer and distillation condensor
CUSTOM
Type
CUSTOM
Details
formed in the reaction
DISTILLATION
Type
DISTILLATION
Details
to distill off
DISTILLATION
Type
DISTILLATION
Details
When all the ethanol had distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was raised slowly from 90° C. to 140° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
completion of the reaction
CUSTOM
Type
CUSTOM
Details
hexane was decanted off
WASH
Type
WASH
Details
The solid was washed with ethanol (50 mL)
CUSTOM
Type
CUSTOM
Details
to afford a colorless crystal
CONCENTRATION
Type
CONCENTRATION
Details
The ethanol solution was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
Then the crystal was filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum (12.3 g, 65.9% yield)

Outcomes

Product
Name
Type
Smiles
COC(C)=C(C#N)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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